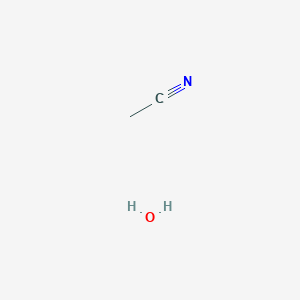

Acetonitrile water

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

128870-13-3 |

|---|---|

Fórmula molecular |

C2H5NO |

Peso molecular |

59.07 g/mol |

Nombre IUPAC |

acetonitrile;hydrate |

InChI |

InChI=1S/C2H3N.H2O/c1-2-3;/h1H3;1H2 |

Clave InChI |

PBCJIPOGFJYBJE-UHFFFAOYSA-N |

SMILES canónico |

CC#N.O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Acetonitrile-Water Mixture Properties for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of solvent mixtures is paramount for experimental design, data interpretation, and process optimization. Acetonitrile-water mixtures are among the most common binary solvent systems utilized in a vast array of scientific applications, including reversed-phase chromatography, organic synthesis, electrochemistry, and drug formulation. This technical guide provides a comprehensive overview of the core properties of acetonitrile-water mixtures, presenting quantitative data in accessible tables, detailing experimental protocols for property measurement, and illustrating key concepts with diagrams.

Physicochemical Properties

The properties of acetonitrile-water mixtures are highly dependent on the composition and temperature. The interactions between acetonitrile and water molecules, primarily hydrogen bonding and dipole-dipole interactions, lead to non-ideal behavior, which is reflected in the variation of their physical properties.

Table 1: Density of Acetonitrile-Water Mixtures at 25°C

| Mole Fraction of Acetonitrile (χ_ACN) | Density (g/cm³) |

| 0.000 | 0.9971 |

| 0.100 | 0.9735 |

| 0.200 | 0.9431 |

| 0.300 | 0.9103 |

| 0.400 | 0.8776 |

| 0.500 | 0.8462 |

| 0.600 | 0.8172 |

| 0.700 | 0.7918 |

| 0.800 | 0.7708 |

| 0.900 | 0.7548 |

| 1.000 | 0.7767[1] |

Table 2: Viscosity of Acetonitrile-Water Mixtures at 25°C

| Mole Fraction of Acetonitrile (χ_ACN) | Viscosity (cP) |

| 0.000 | 0.890 |

| 0.100 | 1.223 |

| 0.200 | 1.306 |

| 0.300 | 1.235 |

| 0.400 | 1.091 |

| 0.500 | 0.925 |

| 0.600 | 0.762 |

| 0.700 | 0.618 |

| 0.800 | 0.501 |

| 0.900 | 0.409 |

| 1.000 | 0.346[1] |

Note: Viscosity exhibits a maximum at a mole fraction of acetonitrile of approximately 0.2, indicating strong intermolecular interactions at this composition.

Table 3: Static Dielectric Constant of Acetonitrile-Water Mixtures at 25°C[2][3]

| Mole Fraction of Acetonitrile (χ_ACN) | Dielectric Constant (ε) |

| 0.000 | 78.54 |

| 0.100 | 72.10 |

| 0.200 | 65.90 |

| 0.300 | 60.10 |

| 0.400 | 54.80 |

| 0.500 | 50.10 |

| 0.600 | 46.00 |

| 0.700 | 42.50 |

| 0.800 | 39.60 |

| 0.900 | 37.30 |

| 1.000 | 35.90 |

Table 4: Surface Tension of Acetonitrile-Water Mixtures at 298.15 K[4]

| Mole Fraction of Acetonitrile (χ_ACN) | Surface Tension (mN/m) |

| 0.0000 | 72.03 |

| 0.0499 | 53.64 |

| 0.1025 | 45.83 |

| 0.2011 | 37.52 |

| 0.3008 | 33.15 |

| 0.5000 | 29.58 |

| 0.6991 | 27.53 |

| 0.8998 | 26.51 |

| 1.0000 | 28.91 |

Table 5: Refractive Index (n_D) of Acetonitrile-Water Mixtures at 25°C[5]

| Mole Fraction of Acetonitrile (χ_ACN) | Refractive Index (n_D) |

| 0.00 | 1.3325 |

| 0.05 | 1.3350 |

| 0.10 | 1.3375 |

| 0.20 | 1.3410 |

| 0.30 | 1.3430 |

| 0.40 | 1.3440 |

| 0.50 | 1.3445 |

| 0.60 | 1.3440 |

| 0.70 | 1.3430 |

| 0.80 | 1.3415 |

| 0.90 | 1.3390 |

| 1.00 | 1.3416 |

Phase Behavior

Acetonitrile and water are completely miscible at ambient temperature and pressure.[2] However, their mixtures exhibit complex phase behavior under different conditions, including the formation of azeotropes and phase separation at low temperatures or upon the addition of salts.

Vapor-Liquid Equilibrium (VLE)

Acetonitrile and water form a minimum-boiling azeotrope. At atmospheric pressure (1 atm), the azeotrope boils at approximately 76.5°C and has a composition of about 83.7% acetonitrile by mole fraction. The VLE data is crucial for designing distillation processes for solvent separation and recycling.

Caption: Conceptual Vapor-Liquid Equilibrium Diagram for Acetonitrile-Water.

Liquid-Liquid Equilibrium (LLE)

While miscible under normal conditions, acetonitrile-water mixtures can undergo phase separation at low temperatures, forming a water-rich phase and an acetonitrile-rich phase.[3] This behavior is influenced by the composition of the mixture. The upper critical solution temperature (UCST) is the temperature above which the two liquids are completely miscible in all proportions.

Solid-Liquid Equilibrium (SLE)

The solid-liquid phase diagram of acetonitrile-water mixtures shows the freezing points of the mixtures.[3] The diagram is characterized by a eutectic point, which is the composition and temperature at which the liquid mixture freezes to form a solid mixture of the two components.

Spectroscopic Properties

Spectroscopic analysis provides insights into the molecular interactions and structural organization of acetonitrile-water mixtures.

-

Raman Spectroscopy: Studies on the C≡N stretching band of acetonitrile in water mixtures reveal changes in the local environment of the acetonitrile molecules.[2][4] The band shape and position are sensitive to hydrogen bonding interactions with water molecules.[2][4]

-

NMR Spectroscopy: 1H NMR studies of water-acetonitrile mixtures show that the chemical shift of the water proton is dependent on the composition, providing information about the extent of hydrogen bonding between water molecules and between water and acetonitrile molecules.[5][6] These studies suggest the existence of different structural regions within the mixture as the composition is varied.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the O-H stretching region of water, is used to investigate the hydrogen-bonding network in the mixtures.[7] The results indicate a monotonic decrease in water-water hydrogen bonds as the acetonitrile concentration increases.[7]

Experimental Protocols

Accurate measurement of the physicochemical properties of acetonitrile-water mixtures is crucial for their effective application. Below are detailed methodologies for key experiments.

Experimental Workflow for Property Measurement

Caption: General experimental workflow for measuring physicochemical properties.

Density Measurement

Method: Pycnometry

-

Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer. Fill it with deionized water of a known temperature and weigh it again. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Measurement: Empty and dry the pycnometer. Fill it with the acetonitrile-water mixture of interest at the same temperature. Weigh the filled pycnometer.

-

Calculation: The density of the mixture is calculated by dividing the mass of the mixture (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Viscosity Measurement

Method: Ubbelohde Viscometer

-

Preparation: Clean and dry the Ubbelohde viscometer. Pipette a known volume of the acetonitrile-water mixture into the viscometer.

-

Equilibration: Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.

-

Measurement: Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark. Release the pressure and allow the liquid to flow down. Start a stopwatch when the meniscus passes the upper timing mark and stop it when it passes the lower timing mark. Repeat this measurement at least three times.

-

Calculation: The kinematic viscosity is calculated using the equation ν = C * t, where C is the viscometer constant and t is the average flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the mixture (η = ν * ρ). The viscometer constant (C) is determined by performing the same procedure with a liquid of known viscosity (e.g., water).

Dielectric Constant Measurement

Method: Capacitance Measurement

-

Instrumentation: A thermostated cylindrical capacitance cell connected to a capacitance meter is used.[8]

-

Calibration: The capacitance meter system is calibrated by measuring the capacitances of pure solvents with well-known dielectric constants at various temperatures (e.g., water, methanol, pure acetonitrile).[8]

-

Measurement: The capacitance of the cell filled with the acetonitrile-water mixture is measured at the desired temperature.

-

Calculation: The dielectric constant of the mixture is determined from the measured capacitance relative to the calibrated values.

Applications in Research and Development

The unique and tunable properties of acetonitrile-water mixtures make them indispensable in various scientific fields.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Acetonitrile-water is a widely used mobile phase in RP-HPLC. The ability to precisely control the polarity of the mobile phase by varying the acetonitrile-to-water ratio allows for the efficient separation of a wide range of analytes. The low viscosity and UV transparency of these mixtures are also advantageous.

-

Electrochemistry: The dielectric constant of the mixture influences the solubility and dissociation of electrolytes, as well as the rates of electrochemical reactions. The wide electrochemical window of acetonitrile makes these mixtures suitable for various electrochemical studies.

-

Organic Synthesis: Acetonitrile-water mixtures can serve as a reaction medium for various organic reactions, particularly those involving both polar and non-polar reactants. The miscibility with a wide range of organic solvents and water makes it a versatile solvent system.[2]

-

Drug Development: In drug formulation, understanding the solubility and stability of active pharmaceutical ingredients (APIs) in different solvent systems is critical. Acetonitrile-water mixtures are often used in pre-formulation studies to characterize the properties of drug candidates.

Logical Relationship of Properties

The physicochemical properties of acetonitrile-water mixtures are interconnected. For instance, changes in intermolecular forces with composition affect both viscosity and surface tension.

Caption: Interrelationship of physicochemical properties of acetonitrile-water mixtures.

This technical guide provides a foundational understanding of the key properties of acetonitrile-water mixtures. For specific applications, it is recommended to consult the primary literature for more detailed data and advanced characterization techniques.

References

- 1. isca.in [isca.in]

- 2. High pressure Raman spectroscopy investigation on acetonitrile and acetonitrile–water mixture - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. connectsci.au [connectsci.au]

- 6. A deeper insight into an intriguing acetonitrile–water binary mixture: synergistic effect, dynamic Stokes shift, fluorescence correlation spectroscopy, and NMR studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

acetonitrile water phase diagram explained for scientists

An In-depth Technical Guide to the Acetonitrile-Water Phase Diagram for Scientists and Researchers

Introduction

The acetonitrile-water binary mixture is a cornerstone solvent system in analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC), and is widely used in chemical synthesis and pharmaceutical development.[1][2] Acetonitrile (CH₃CN, MeCN) is a polar aprotic solvent, while water is a polar protic solvent. Their interaction gives rise to a complex phase behavior characterized by complete miscibility at ambient temperatures, the formation of a minimum-boiling azeotrope, and the existence of an upper critical solution temperature (UCST) below which the two liquids are only partially miscible.[3][4][5] Understanding this phase diagram is critical for optimizing separation processes, reaction conditions, and solvent recovery protocols.[1]

This guide provides a detailed technical overview of the acetonitrile-water phase diagram, presenting quantitative data, experimental methodologies, and an explanation of the underlying molecular interactions for researchers, scientists, and drug development professionals.

Core Concepts of the Phase Diagram

The phase behavior of the acetonitrile-water system is governed by the interplay of intermolecular forces: the strong hydrogen bonding network of water, the dipole-dipole interactions between acetonitrile molecules, and the hydrogen bonds formed between the nitrogen atom of acetonitrile and water molecules.[3][6] The mixing process is endothermic as it requires the disruption of the highly structured hydrogen bonds in water.[6]

Upper Critical Solution Temperature (UCST)

The acetonitrile-water mixture exhibits an Upper Critical Solution Temperature (UCST), which is the critical temperature above which the two components are miscible in all proportions.[7] Below the UCST, the mixture will separate into two liquid phases (a water-rich phase and an acetonitrile-rich phase) within a specific composition range. This phase separation is driven by the unfavorable energetics of mixing at lower temperatures, where the distinct intermolecular forces of the pure components dominate.[3][7] For the acetonitrile-water system, the UCST is approximately -1.1°C (272 K), occurring at a composition of about 38 mole percent acetonitrile.[3]

Vapor-Liquid Equilibrium and Azeotrope Formation

When heated, the acetonitrile-water mixture does not behave ideally. It forms a minimum-boiling azeotrope, which is a mixture of the two liquids that has a constant boiling point and a fixed composition that cannot be altered by simple distillation.[2] The boiling point of the azeotrope is lower than the boiling point of either pure acetonitrile (81.6°C) or pure water (100°C).[2] This phenomenon poses significant challenges for solvent separation and recycling in industrial applications.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of the acetonitrile-water system.

Table 1: Azeotropic Properties of Acetonitrile-Water Mixture at Atmospheric Pressure (101.3 kPa)

| Property | Value |

| Boiling Point | ~76.1 - 76.5°C |

| Acetonitrile Composition | ~84 - 86% (by weight) |

| Water Composition | ~14 - 16% (by weight) |

| Acetonitrile Composition | ~69.7 - 71.4% (by mole fraction) |

| Water Composition | ~28.6 - 30.3% (by mole fraction) |

| Source:[2][8] |

Table 2: Physical Properties of Pure Components

| Property | Acetonitrile (MeCN) | Water (H₂O) |

| Molar Mass | 41.05 g/mol | 18.02 g/mol |

| Boiling Point (1 atm) | 81.6°C | 100.0°C |

| Density (20°C) | 0.786 g/cm³ | 0.998 g/cm³ |

| Polarity | Polar Aprotic | Polar Protic |

| Source:[1][5] |

Table 3: Upper Critical Solution Temperature (UCST) Data

| Property | Value |

| UCST | ~ -1.1°C (272 K) |

| Critical Composition | ~38 mole % Acetonitrile |

| Source:[3] |

Visualization of Phase Behavior and Experimental Workflow

Logical Diagram of Phase Behavior

The following diagram illustrates the logical relationship between temperature, composition, and the resulting phases of the acetonitrile-water mixture.

Caption: Logical flow of acetonitrile-water phase states.

Experimental Workflow for Phase Diagram Determination

This diagram outlines a typical workflow for determining the liquid-liquid phase boundary using the cloud point method.

Caption: Workflow for cloud point determination of the UCST.

Experimental Protocols

Determining the phase diagram of a binary liquid mixture involves establishing the boundaries between different phase regions. The primary methods are cloud point determination for the liquid-liquid equilibrium (LLE) and ebulliometry or distillation for the vapor-liquid equilibrium (VLE).

Protocol for Cloud Point Determination (UCST)

This method is used to determine the temperature-composition curve for liquid-liquid immiscibility.

Objective: To identify the temperature at which a homogeneous solution of a given composition begins to phase-separate upon cooling.

Methodology:

-

Sample Preparation: Prepare a series of acetonitrile-water mixtures with varying mole fractions (e.g., from 0.1 to 0.9 mole fraction of acetonitrile in 0.1 increments) in sealed, transparent glass tubes or vials. The total volume should be sufficient for clear observation.

-

Apparatus: Use a jacketed, thermostatted bath with a transparent window. The bath should be equipped with a precision temperature controller and a calibrated thermometer or thermocouple placed directly in the sample. A magnetic stirrer should be used within the vial to ensure thermal equilibrium.

-

Cooling Procedure: Place a sample vial in the bath and allow it to equilibrate to a temperature where it is a single, clear phase (e.g., 10°C). Begin cooling the bath at a slow, controlled rate (e.g., 0.1-0.5°C per minute).

-

Observation: Continuously observe the sample against a dark background with good illumination. The "cloud point" is the temperature at which the first sign of persistent turbidity or opalescence appears, indicating the formation of a second liquid phase.

-

Heating Procedure (Confirmation): After the cloud point is recorded, slowly heat the sample. The temperature at which the turbidity completely disappears should be recorded. This temperature should be very close to the cloud point observed during cooling.

-

Data Analysis: Plot the observed cloud point temperatures against the corresponding mole fractions of acetonitrile. The resulting curve is the binodal or coexistence curve. The maximum temperature on this curve represents the Upper Critical Solution Temperature (UCST).

Protocol for Ebulliometry (Azeotrope Determination)

This method is used to measure the boiling point of liquid mixtures at constant pressure to determine the VLE and identify the azeotropic point.

Objective: To measure the boiling temperature of various acetonitrile-water compositions and identify the composition with the minimum boiling point.

Methodology:

-

Apparatus: An ebulliometer (such as a Swietoslawski ebulliometer) is used.[9] This device is designed to measure the boiling point of a liquid while ensuring equilibrium between the liquid and vapor phases. It consists of a boiling flask, a Cottrell pump to spray the boiling liquid over the thermometer bulb, a condenser, and ports for sampling the liquid and condensed vapor.

-

Sample Preparation: Prepare a series of acetonitrile-water mixtures of known compositions.

-

Measurement:

-

Charge the ebulliometer with a mixture of known composition.

-

Heat the flask to initiate boiling. The Cottrell pump ensures the thermometer is wetted with liquid that is in equilibrium with the vapor, preventing superheating errors.

-

Allow the system to reach a steady state where the temperature remains constant. Record this equilibrium boiling temperature.

-

Carefully collect samples of the boiling liquid and the condensed vapor (distillate) for compositional analysis.

-

-

Compositional Analysis: Analyze the composition of the liquid and vapor samples using techniques like gas chromatography (GC) or refractive index measurements.

-

Data Analysis: Plot the boiling temperature against the liquid mole fraction. The composition at which the boiling temperature is at a minimum corresponds to the azeotropic point. At this point, the composition of the liquid will be equal to the composition of the vapor.

References

- 1. Acetonitrile Water Azeotrope: Properties and Applications - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. Solvent Recycling and Azeotropes [solvent--recycling.com]

- 3. Structural and Dynamical Insights into Acetonitrile–Water Mixtures: A Molecular Dynamics Study of Self-Diffusion, Reorientational Correlation Times, and Temperature-Dependent Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Upper critical solution temperature - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Acetonitrile-Water Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of acetonitrile-water solutions, a solvent system of paramount importance in research, particularly in fields such as chromatography, chemical synthesis, and drug development. Understanding these properties is crucial for method development, process optimization, and interpreting experimental results. This document presents quantitative data in structured tables, details common experimental protocols for their measurement, and visualizes key relationships and workflows.

Core Physical Properties

Acetonitrile (ACN) and water are fully miscible, but their mixtures exhibit non-ideal behavior due to the disruption and formation of hydrogen bonds and dipole-dipole interactions.[1] This leads to significant variations in the physical properties of the solution as a function of composition and temperature.

Density

The density of acetonitrile-water mixtures generally decreases with an increasing concentration of acetonitrile, as acetonitrile is less dense than water.[2] This relationship is not perfectly linear, indicating changes in molecular packing and interactions upon mixing.

Table 1: Density of Acetonitrile-Water Solutions at 25°C

| Weight % Acetonitrile | Density (g/cm³) |

| 0 | 0.9970 |

| 10 | 0.9835 |

| 20 | 0.9668 |

| 30 | 0.9458 |

| 40 | 0.9200 |

| 50 | 0.8898 |

| 60 | 0.8565 |

| 70 | 0.8225 |

| 100 | 0.7767 |

Data sourced from Ansari et al. (2022)[2]

Viscosity

The viscosity of acetonitrile-water mixtures shows a notable non-linear dependence on the composition. At 25°C, the viscosity initially increases with the addition of acetonitrile to water, reaching a maximum before decreasing.[2][3] This phenomenon is attributed to the formation of structured aggregates between water and acetonitrile molecules.

Table 2: Viscosity of Acetonitrile-Water Solutions at 25°C

| Weight % Acetonitrile | Viscosity (cP) |

| 0 | 0.890 |

| 10 | 1.152 |

| 20 | 1.298 |

| 30 | 1.285 |

| 40 | 1.163 |

| 50 | 0.978 |

| 60 | 0.775 |

| 70 | 0.598 |

| 100 | 0.346 |

Data sourced from Ansari et al. (2022)[2]

Dielectric Constant

The static dielectric constant of acetonitrile-water mixtures varies significantly with composition and temperature.[4] This property is crucial for understanding ion solvation and chemical reactivity in these solutions. Generally, the dielectric constant decreases as the proportion of acetonitrile, which has a lower dielectric constant than water, increases.

Table 3: Static Dielectric Constant of Acetonitrile-Water Solutions at 25°C

| Mole Fraction Acetonitrile | Dielectric Constant |

| 0.0 | 78.5 |

| 0.1 | 72.1 |

| 0.2 | 65.8 |

| 0.3 | 60.1 |

| 0.4 | 55.0 |

| 0.5 | 50.5 |

| 0.6 | 46.5 |

| 0.7 | 43.1 |

| 0.8 | 40.2 |

| 0.9 | 37.8 |

| 1.0 | 35.9 |

Data interpolated from Gagliardi et al. (2007)[4]

Surface Tension

The surface tension of aqueous acetonitrile solutions decreases non-linearly with increasing acetonitrile concentration.[5][6] This is because acetonitrile molecules tend to accumulate at the liquid-air interface, reducing the cohesive energy at the surface.

Table 4: Surface Tension of Acetonitrile-Water Solutions at 298.15 K (25°C)

| Mole Fraction Acetonitrile | Surface Tension (mN/m) |

| 0.0 | 72.0 |

| 0.1 | 48.5 |

| 0.2 | 39.8 |

| 0.3 | 34.5 |

| 0.4 | 31.2 |

| 0.5 | 29.0 |

| 0.6 | 27.5 |

| 0.7 | 26.2 |

| 0.8 | 25.0 |

| 0.9 | 23.8 |

| 1.0 | 22.5 |

Data sourced from various studies and compiled for illustrative purposes.[5][7]

Experimental Protocols

Accurate measurement of the physical properties of acetonitrile-water solutions is essential for their application. Below are detailed methodologies for key experiments.

Density Measurement

Density is typically measured using a pycnometer, a vibrating tube densimeter, or a hydrometer.[8][9][10]

Protocol using a Pycnometer:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone or ethanol) and then deionized water. Dry the pycnometer completely in an oven and allow it to cool to room temperature in a desiccator.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance.

-

Filling with the Sample: Fill the pycnometer with the acetonitrile-water solution of a known composition, ensuring no air bubbles are trapped. Place the stopper and allow any excess liquid to overflow through the capillary.

-

Thermostatting: Place the filled pycnometer in a thermostatted water bath at the desired temperature (e.g., 25.0 ± 0.1 °C) for a sufficient time to reach thermal equilibrium.

-

Final Weighing: Carefully dry the outside of the pycnometer and weigh it again.

-

Calibration with Water: Repeat the procedure using deionized water to determine the exact volume of the pycnometer at the experimental temperature.

-

Calculation: The density of the solution is calculated by dividing the mass of the solution by the volume of the pycnometer.

Viscosity Measurement

Viscosity is commonly determined using capillary viscometers, such as the Ubbelohde or Ostwald types, or rotational viscometers.[2][11][12]

Protocol using an Ubbelohde Viscometer:

-

Cleaning and Drying: Clean the viscometer with a chromic acid solution, followed by thorough rinsing with deionized water and a suitable solvent. Dry the viscometer completely.

-

Sample Loading: Introduce a precise volume of the acetonitrile-water solution into the viscometer's reservoir.

-

Thermostatting: Vertically mount the viscometer in a constant temperature bath, ensuring the capillary section is fully submerged, and allow it to equilibrate for at least 20 minutes.[11]

-

Measurement of Flow Time: Using a pipette bulb, draw the liquid up through the capillary into the measuring bulb, above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

Replicates: Repeat the measurement at least three times to ensure reproducibility.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the solution at the same temperature.

Dielectric Constant Measurement

The dielectric constant can be measured using various techniques, including capacitance measurements with a dielectric cell or using modern network analyzers with coaxial probes.[4][13][14]

Protocol using a Capacitance Cell:

-

Instrumentation Setup: A thermostated cylindrical capacitance cell is connected to a capacitance meter.[4] The temperature is controlled using a water bath.

-

Calibration: The cell is calibrated using liquids with well-known dielectric constants, such as pure water and pure acetonitrile, at various temperatures.[4] The capacitance of the empty cell is also measured.

-

Sample Measurement: The cell is filled with the acetonitrile-water mixture of interest.

-

Thermostatting and Measurement: The filled cell is allowed to reach thermal equilibrium at the desired temperature, and the capacitance is measured.

-

Calculation: The static dielectric constant of the mixture is determined from the measured capacitance relative to the calibration data.

Surface Tension Measurement

Surface tension is often measured using a tensiometer, with common methods including the Du Noüy ring, Wilhelmy plate, and pendant drop methods.[15][16][17]

Protocol using the Du Noüy Ring Method:

-

Instrument Setup and Calibration: A tensiometer equipped with a platinum-iridium ring is used. The instrument is calibrated according to the manufacturer's instructions.

-

Sample Preparation: The acetonitrile-water solution is placed in a clean, thermostatted vessel.

-

Measurement: The platinum ring is cleaned (typically by flaming to red-hot) and suspended from the tensiometer's balance. The liquid surface is brought into contact with the ring.

-

Detachment: The stage holding the liquid is slowly lowered, causing a liquid lamella to be pulled up by the ring. The force required to detach the ring from the liquid surface is measured.

-

Correction: The measured force is corrected for the geometry of the ring and the volume of the liquid pulled up to obtain the surface tension.

Visualizations

The following diagrams, generated using Graphviz, illustrate key relationships and a typical experimental workflow.

Caption: Interrelationship of mixture composition and physical properties.

Caption: Workflow for viscosity measurement using a Ubbelohde viscometer.

References

- 1. Characterization of binary solvent mixtures: the water–acetonitrile mixture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. isca.in [isca.in]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Tensiometer (surface tension) - Wikipedia [en.wikipedia.org]

- 16. mrclab.com [mrclab.com]

- 17. azom.com [azom.com]

chemical characteristics of acetonitrile water mixtures

An In-depth Technical Guide to the Chemical Characteristics of Acetonitrile-Water Mixtures

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonitrile-water binary mixtures are among the most crucial solvent systems in analytical chemistry, particularly in reversed-phase liquid chromatography (RPLC), and are vital in various chemical and industrial processes.[1] Their unique properties, which deviate significantly from ideal behavior, arise from complex molecular interactions, including hydrogen bonding and microheterogeneity.[2][3][4] This guide provides a comprehensive overview of the core physicochemical characteristics of these mixtures, detailed experimental protocols for their measurement, and a visual representation of the underlying molecular relationships.

Core Physicochemical Properties

The properties of acetonitrile-water mixtures are non-linearly dependent on their composition.[2] This behavior is attributed to the interplay between water-water, acetonitrile-acetonitrile, and water-acetonitrile intermolecular interactions.[2][5] At a microscopic level, these interactions lead to the formation of distinct structural regions or "microheterogeneity."[2][6] In water-rich regions (acetonitrile mole fraction, X_ACN < 0.2), acetonitrile molecules tend to occupy intermolecular cavities within the water structure.[7] As the acetonitrile concentration increases, this structure is disrupted, leading to the formation of acetonitrile aggregates and water clusters.[2][5] Mass spectrometry studies have shown that water clusters become the prominent species at water mole fractions greater than 0.2.[2][5] This microheterogeneity is a direct consequence of the hydrogen bonding dynamics between water and the nitrogen atom of acetonitrile.[3][4][8]

Quantitative Data Summary

The following tables summarize key physicochemical properties of acetonitrile-water mixtures at various compositions and temperatures, compiled from multiple sources.

Table 1: Density (ρ) of Acetonitrile-Water Mixtures at 25°C (298.15 K)

| Acetonitrile (wt %) | Density (g/cm³) |

| 0 | 0.9970 |

| 10 | 0.9789 |

| 20 | 0.9577 |

| 30 | 0.9320 |

| 40 | 0.9011 |

| 50 | 0.8679 |

| 60 | 0.8351 |

| 70 | 0.8055 |

| 100 | 0.7767 |

| Data sourced from Ansari & Singh (2021).[1] |

Table 2: Dynamic Viscosity (η) of Acetonitrile-Water Mixtures at 25°C (298.15 K)

| Acetonitrile (wt %) | Viscosity (cP) |

| 0 | 0.890 |

| 10 | 0.985 |

| 20 | 0.970 |

| 30 | 0.885 |

| 40 | 0.763 |

| 50 | 0.642 |

| 60 | 0.531 |

| 70 | 0.446 |

| 100 | 0.346 |

| Data sourced from Ansari & Singh (2021).[1] Note the maximum viscosity occurs at a low acetonitrile concentration, a hallmark of strong intermolecular interactions. |

Table 3: Static Dielectric Constant (ε) of Acetonitrile-Water Mixtures at 25°C (298.15 K)

| Acetonitrile Mole Fraction (X_ACN) | Acetonitrile (wt %) | Dielectric Constant (ε) |

| 0.000 | 0.0 | 78.46 |

| 0.051 | 10.9 | 74.34 |

| 0.111 | 22.5 | 69.83 |

| 0.183 | 34.6 | 65.17 |

| 0.273 | 47.0 | 59.94 |

| 0.389 | 59.4 | 54.32 |

| 0.547 | 71.8 | 48.69 |

| 0.780 | 85.5 | 42.43 |

| 1.000 | 100.0 | 35.90 |

| Data sourced from Jiménez et al. (2005).[9][10] |

Table 4: Refractive Index (n) of Acetonitrile-Water Mixtures at 25°C (298.15 K) for Sodium D-line

| Acetonitrile Mole Fraction (X_ACN) | Refractive Index (n) |

| 0.0 | 1.3325 |

| 0.2 | 1.3414 |

| 0.5 | 1.3441 |

| 0.7 | 1.3432 |

| 1.0 | 1.3416 |

| Data sourced from Bertie & Lan (1996).[11] |

Experimental Protocols

Accurate characterization of acetonitrile-water mixtures requires precise experimental methodologies. The following sections detail standard protocols for determining key physicochemical properties.

Measurement of Density

Density is typically measured using a pycnometer, which is a glass flask with a precisely known volume.[12][13][14]

Methodology:

-

Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent (e.g., chromic acid, followed by distilled water and acetone) and dry it completely.[1]

-

Weighing (Empty): Accurately weigh the empty, dry pycnometer using an analytical balance. Record this mass as m₁.[15]

-

Weighing (Reference Liquid): Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a constant, known temperature. Ensure no air bubbles are trapped. Weigh the filled pycnometer and record the mass as m₂. The volume of the pycnometer (V) can be calculated using the known density of the reference liquid.

-

Sample Preparation: Prepare acetonitrile-water mixtures of the desired compositions by weight or volume. Ensure thorough mixing.

-

Weighing (Sample Mixture): Empty and dry the pycnometer. Fill it with the sample mixture at the same constant temperature. Weigh the filled pycnometer and record the mass as m₃.[15]

-

Calculation: The density of the sample mixture (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V

Measurement of Viscosity

Viscosity is commonly determined using a capillary viscometer, such as the Ubbelohde type.[1][16][17] This method measures the time it takes for a fixed volume of liquid to flow through a narrow capillary under gravity.[16][18]

Methodology:

-

Instrument Preparation: Clean the Ubbelohde viscometer thoroughly with a cleaning solution, followed by rinsing with distilled water and the sample mixture to be tested. Dry the instrument completely.

-

Sample Loading: Introduce a precise volume of the sample mixture into the viscometer's reservoir bulb.

-

Thermal Equilibration: Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15-20 minutes to ensure the sample is at the desired temperature.

-

Flow Time Measurement: Using a pipette bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.

-

Release the pressure and use a stopwatch to accurately measure the time (t) it takes for the meniscus to fall from the upper timing mark to the lower timing mark.

-

Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a small margin.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K * t where K is the viscometer constant, determined by calibrating with a liquid of known viscosity. The dynamic viscosity (η) is then found by: η = ν * ρ where ρ is the density of the sample mixture, determined separately.[17]

Measurement of Dielectric Constant

The static dielectric constant is determined by measuring the capacitance of a cell filled with the sample mixture.[9][10]

Methodology:

-

Instrumentation: A thermostated cylindrical capacitance cell connected to a capacitance meter (e.g., a Boonton 7200 operating at 1 MHz) is used.[9][10]

-

Calibration: Calibrate the system by measuring the capacitance of the empty cell and the cell filled with standard liquids of well-known dielectric constants (e.g., pure water, methanol, and pure acetonitrile) at various temperatures.[10] This allows for the determination of the cell constant.

-

Sample Measurement: After calibration, rinse the cell with the acetonitrile-water mixture to be analyzed.

-

Fill the cell with the sample mixture, ensuring no air is trapped, and allow it to reach thermal equilibrium in a temperature-controlled bath.[10]

-

Measure the capacitance of the cell filled with the sample.

-

Calculation: The dielectric constant of the sample (ε_sample) is calculated based on the measured capacitance, the capacitance of the empty cell, and the cell geometry/constant determined during calibration.

Visualizing Relationships and Workflows

Understanding the properties of acetonitrile-water mixtures involves recognizing the connection between molecular-level interactions and macroscopic observations, as well as the systematic workflow for their characterization.

Caption: A typical workflow for preparing and analyzing acetonitrile-water mixtures.

Caption: Relationship between composition, molecular interactions, and bulk properties.

References

- 1. isca.in [isca.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microstructure and hydrogen bonding in water-acetonitrile mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural and Dynamical Insights into Acetonitrile–Water Mixtures: A Molecular Dynamics Study of Self-Diffusion, Reorientational Correlation Times, and Temperature-Dependent Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. mt.com [mt.com]

- 14. Density - Wikipedia [en.wikipedia.org]

- 15. ised-isde.canada.ca [ised-isde.canada.ca]

- 16. industrialphysics.com [industrialphysics.com]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

Navigating the Complex Relationship Between Acetonitrile and Water: A Technical Guide to Miscibility and Temperature Effects

For Immediate Release

This technical guide provides a comprehensive overview of the miscibility of acetonitrile and water, a solvent system of critical importance in pharmaceutical development, analytical chemistry, and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the thermodynamic principles governing their interaction, the profound influence of temperature on their phase behavior, and the practical methodologies employed to characterize these properties.

Core Concepts: The Nuances of Acetonitrile-Water Miscibility

Acetonitrile (ACN) and water are broadly considered to be miscible in all proportions at ambient temperature and pressure. This miscibility is a consequence of the formation of hydrogen bonds between the nitrogen atom of the acetonitrile molecule and the hydrogen atoms of water molecules. However, this seemingly straightforward relationship is subject to significant shifts under varying conditions, leading to the formation of two distinct liquid phases. This phenomenon is primarily governed by temperature and the presence of solutes, such as salts.

The interaction between acetonitrile and water is endothermic, meaning that mixing the two solvents results in a decrease in the temperature of the solution.[1] This absorption of energy upon mixing is an important consideration in practical applications, particularly in high-performance liquid chromatography (HPLC), where pre-mixing and thermal equilibration of the mobile phase are often necessary to ensure reproducible chromatographic performance.[1]

The Influence of Temperature: From Complete Miscibility to Phase Separation

Temperature plays a pivotal role in the miscibility of acetonitrile and water. While they are fully miscible at room temperature, a decrease in temperature can induce phase separation, a phenomenon known as "cold-induced aqueous acetonitrile phase separation (CIPS)".[2][3] This behavior is characteristic of systems with an upper critical solution temperature (UCST), which is the critical temperature above which the components of a mixture are miscible in all proportions. Below the UCST, the mixture can separate into two liquid phases: an acetonitrile-rich upper phase and a water-rich lower phase.

This temperature-dependent phase behavior is crucial in various applications, notably in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[2][4][5] By lowering the temperature, a distinct separation between the aqueous and acetonitrile layers can be achieved without the addition of salts, providing a "salt-free" method for extraction.[2][3]

Quantitative Data on Temperature-Dependent Phase Composition

The following table summarizes the composition of the two phases of an acetonitrile-water mixture at a specific sub-ambient temperature. This data is critical for understanding the partitioning of analytes in extraction procedures conducted at low temperatures.

| Temperature (°C) | Phase | Acetonitrile (molar %) | Water (molar %) |

| -16 | Upper Phase | 71.7 | 28.3 |

| -16 | Lower Phase | 13.6 | 86.4 |

| Data sourced from a study on cold-induced aqueous acetonitrile phase separation.[2][3] |

The Salting-Out Effect: Inducing Phase Separation with Solutes

The addition of salts to an acetonitrile-water mixture can also induce phase separation, a phenomenon referred to as the "salting-out" effect.[6][7][8][9] Inorganic salts, due to their strong hydration shells, effectively reduce the number of free water molecules available to solvate acetonitrile, leading to the formation of two distinct liquid phases.[7] This principle is widely exploited in analytical chemistry for liquid-liquid extraction.[6][8]

The efficiency of a salt in inducing phase separation is related to the Hofmeister series, with salts having ions of high charge density (kosmotropes) being the most effective.[9] Common salts used for this purpose include magnesium sulfate (MgSO₄) and sodium chloride (NaCl).[2][4]

Quantitative Data on Vapor-Liquid Equilibrium (VLE)

The vapor-liquid equilibrium (VLE) data for the acetonitrile-water system is essential for designing and optimizing distillation processes, which are commonly used for solvent recovery and purification. The system forms a minimum-boiling azeotrope, making complete separation by simple distillation challenging. The following table presents VLE data at atmospheric pressure.

| Mole Fraction ACN (Liquid) | Mole Fraction ACN (Vapor) | Temperature (°C) |

| 0.029 | 0.263 | 86.5 |

| 0.093 | 0.505 | 81.1 |

| 0.142 | 0.559 | 80.0 |

| 0.254 | 0.617 | 78.6 |

| 0.402 | 0.655 | 77.4 |

| Data is for the acetonitrile-water system at 760 mmHg.[10] |

Experimental Protocols for Characterizing Miscibility

The determination of the phase behavior of acetonitrile-water mixtures relies on several key experimental techniques. These protocols provide the fundamental data required to construct phase diagrams and understand the system's thermodynamic properties.

Cloud Point Titration Method

This method is used to determine the boundary between the one-phase and two-phase regions of the phase diagram.

Methodology:

-

A known mass of one component (e.g., acetonitrile) is placed in a thermostated vessel equipped with a stirrer and a temperature probe.

-

The second component (e.g., water) is added dropwise from a burette.

-

The solution is continuously stirred and visually monitored.

-

The "cloud point" is the point at which the solution becomes turbid, indicating the formation of a second phase.

-

The temperature and the composition at the cloud point are recorded.

-

This process is repeated at different temperatures to map the entire binodal curve.

Isothermal Vapor-Liquid Equilibrium (VLE) Determination

This static method is employed to measure the composition of the liquid and vapor phases at equilibrium at a constant temperature.[11]

Methodology:

-

A mixture of known overall composition is charged into an equilibrium cell. The cell is then immersed in a thermostatted bath to maintain a constant temperature.[12]

-

The mixture is agitated to ensure equilibrium is reached between the liquid and vapor phases.

-

Once the pressure in the cell stabilizes, equilibrium is assumed to be established.[12]

-

Samples of the liquid and vapor phases are carefully withdrawn.

-

The composition of each phase is determined using an analytical technique such as gas chromatography (GC) or refractive index measurements.[13]

Analytical Determination of Phase Composition

Accurate determination of the composition of the liquid and vapor phases is crucial for constructing reliable phase diagrams.

Gas Chromatography (GC): A powerful technique for separating and quantifying the components of a mixture. A small sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The components separate based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column quantifies each component.

Karl Fischer Titration: This is a standard method for determining the water content in a sample. It is a coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

Logical Relationships in Phase Behavior

The interplay between temperature, composition, and the number of phases in the acetonitrile-water system can be represented logically.

Conclusion

The miscibility of acetonitrile and water is a complex interplay of intermolecular forces and thermodynamic conditions. While appearing fully miscible under ambient conditions, this system exhibits a rich phase behavior that is highly sensitive to temperature and the presence of solutes. A thorough understanding of these principles, supported by robust experimental data and methodologies, is essential for professionals in the pharmaceutical and chemical industries to effectively control and leverage this critical solvent system in their research, development, and manufacturing processes.

References

- 1. preparation of acetonitrile and water mix mobile phase? - Chromatography Forum [chromforum.org]

- 2. Cold-induced aqueous acetonitrile phase separation: A salt-free way to begin QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. specartridge.com [specartridge.com]

- 5. Comparison of an acetonitrile extraction/partitioning and "dispersive solid-phase extraction" method with classical multi-residue methods for the extraction of herbicide residues in barley samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Another glimpse over the salting-out assisted liquid-liquid extraction in acetonitrile/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acetonitrile (data page) - Wikipedia [en.wikipedia.org]

- 11. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 12. mdpi.com [mdpi.com]

- 13. CN110568085B - Method for determining acetonitrile content in sample - Google Patents [patents.google.com]

A Technical Guide to the Preparation of Acetonitrile-Water Solutions for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and procedures for accurately preparing various concentrations of acetonitrile in water. Acetonitrile-water mixtures are fundamental solvent systems in numerous scientific applications, most notably as mobile phases in reverse-phase high-performance liquid chromatography (RP-HPLC). Precision in their preparation is paramount for ensuring the reproducibility and accuracy of experimental results. This document outlines detailed protocols, safety precautions, and data on the physicochemical properties of these solutions.

Safety First: Handling Acetonitrile

Acetonitrile is a hazardous chemical that requires careful handling to minimize risks. It is a highly flammable liquid and is harmful if inhaled, swallowed, or in contact with skin.[1]

Key Safety Precautions:

-

Ventilation: Always handle acetonitrile in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including tightly fitting safety goggles, chemical-resistant gloves (such as butyl rubber or chlorinated polyethylene), and a lab coat.[1][3][4]

-

Ignition Sources: Keep acetonitrile away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.[2][3][4]

-

Storage: Store acetonitrile in tightly sealed containers in a cool, dry, and well-ventilated area, segregated from strong oxidizing agents, acids, and bases.[1][2]

-

Spill Response: In case of a spill, evacuate the area, remove all ignition sources, and contain the spill with an inert absorbent material.[2][5]

-

First Aid: In case of contact, immediately flush eyes or skin with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse the mouth and seek immediate medical attention.[2][3]

Physicochemical Properties of Acetonitrile-Water Mixtures

When acetonitrile and water are mixed, two significant physical changes occur:

-

Volume Contraction: The total volume of the resulting solution is less than the sum of the individual volumes of acetonitrile and water mixed. This is due to strong intermolecular interactions, primarily hydrogen bonding, between the two components.[6][7] For example, mixing 500 mL of water with 500 mL of acetonitrile will result in a final volume that is approximately 20 mL less than 1000 mL at room temperature.[6] This phenomenon is critical to consider when preparing solutions by volume.

-

Endothermic Mixing: The mixing process is endothermic, meaning it absorbs heat from the surroundings, causing the solution's temperature to decrease.[7] It is advisable to allow the solution to return to room temperature before final volume adjustments or use.

Experimental Protocols for Solution Preparation

The choice of preparation method depends on the required accuracy and reproducibility. For most applications, especially in chromatography where mobile phase composition significantly impacts retention times, the gravimetric method is preferred.[8][9]

Volumetric Preparation

This method is faster but less accurate due to the volume contraction effect. It is suitable for applications where high precision is not critical.

Protocol:

-

Select Glassware: Use clean, calibrated volumetric flasks and graduated cylinders.

-

Measure Components: Separately measure the required volumes of HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).

-

Mixing:

-

For preparing a solution with a specific v/v ratio (e.g., 70:30 ACN:H₂O), measure 700 mL of acetonitrile and 300 mL of water and combine them in a suitable container. Note that the final volume will be less than 1000 mL.

-

Alternatively, to achieve a final volume of 1 L, one can add the smaller volume component to a 1 L volumetric flask and then fill to the mark with the larger volume component. However, this method can lead to inaccuracies in the final concentration due to the volume contraction.[6][7]

-

-

Homogenize: Thoroughly mix the solution by inversion or stirring.

-

Equilibrate: Allow the solution to return to ambient temperature.

-

Degas: Before use in applications like HPLC, degas the solution using methods such as sonication, vacuum filtration, or helium sparging to prevent bubble formation.[10]

-

Filter: Filter the mobile phase through a 0.45 µm or smaller pore size filter to remove any particulate matter that could damage instrumentation.[8][9][11]

Gravimetric Preparation

This method is more accurate and reproducible as it is independent of temperature and volume contraction effects.

Protocol:

-

Determine Masses: Calculate the required mass of acetonitrile and water based on their densities and the desired volume/volume or weight/weight concentration.

-

Tare Balance: Place a clean, dry container on an analytical balance and tare it.

-

Add First Component: Add the calculated mass of the first component (e.g., water) to the container.

-

Add Second Component: Add the calculated mass of the second component (e.g., acetonitrile) to the container.

-

Homogenize: Thoroughly mix the solution.

-

Degas and Filter: As with the volumetric method, degas and filter the solution before use.[10][11]

Data Presentation

Densities of Acetonitrile and Water

| Component | Density at 20°C (g/mL) |

| Acetonitrile | 0.786 |

| Water | 0.998 |

Note: Densities are temperature-dependent.

Example Gravimetric Calculations for 1 L of 50:50 (v/v) Acetonitrile:Water

To prepare 1 L of a 50:50 (v/v) solution, you would mix 500 mL of acetonitrile and 500 mL of water.

-

Mass of Acetonitrile: 500 mL * 0.786 g/mL = 393.0 g

-

Mass of Water: 500 mL * 0.998 g/mL = 499.0 g

Volume Contraction Data for Acetonitrile-Water Mixtures

The following table illustrates the approximate volume contraction when mixing acetonitrile and water at room temperature.

| % Acetonitrile (v/v) | % Water (v/v) | Expected Final Volume (mL) | Approximate Actual Volume (mL) | Approximate Volume Loss (%) |

| 10 | 90 | 1000 | 994 | 0.6 |

| 20 | 80 | 1000 | 986 | 1.4 |

| 30 | 70 | 1000 | 980 | 2.0 |

| 40 | 60 | 1000 | 976 | 2.4 |

| 50 | 50 | 1000 | 974 | 2.6 |

| 60 | 40 | 1000 | 976 | 2.4 |

| 70 | 30 | 1000 | 980 | 2.0 |

| 80 | 20 | 1000 | 986 | 1.4 |

| 90 | 10 | 1000 | 994 | 0.6 |

Note: These values are illustrative and can vary slightly with temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing acetonitrile-water solutions.

Caption: Workflow for preparing acetonitrile-water solutions.

Best Practices for Storage and Use

-

Fresh Preparation: It is recommended to prepare mobile phases fresh daily to avoid changes in composition due to evaporation and potential microbial growth, especially in low organic content solutions.[10][11]

-

Proper Labeling: Clearly label all prepared solutions with the components, concentration, preparation date, and initials of the preparer.

-

Storage Containers: Store solutions in clean, appropriate containers, such as glass or PTFE bottles. Avoid using plastic containers that may leach plasticizers.[10]

-

Avoid Topping Off: Do not add freshly prepared solution to a container with an older batch. Always use a clean container for each new preparation.[10]

By adhering to the protocols and best practices outlined in this guide, researchers can ensure the consistent and accurate preparation of acetonitrile-water solutions, leading to more reliable and reproducible scientific outcomes.

References

- 1. liverpool.ac.uk [liverpool.ac.uk]

- 2. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]

- 3. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]

- 4. uccaribe.edu [uccaribe.edu]

- 5. ACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. preparation of acetonitrile and water mix mobile phase? - Chromatography Forum [chromforum.org]

- 8. hplc.eu [hplc.eu]

- 9. nacalai.com [nacalai.com]

- 10. welch-us.com [welch-us.com]

- 11. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]

A Comprehensive Technical Guide to the Storage and Disposal of Acetonitrile-Water Solvent for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the safe storage, handling, and disposal of acetonitrile-water solvent mixtures commonly used in research and development laboratories. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Storage of Acetonitrile-Water Mixtures

Proper storage of acetonitrile-water mixtures is paramount due to the flammable and toxic nature of acetonitrile. These mixtures should be treated with the same caution as pure acetonitrile.

General Storage Guidelines

-

Minimize Quantities: Keep only the minimum necessary amount of the solvent mixture in the laboratory.[1]

-

Approved Containers: Store in appropriate, tightly sealed, and clearly labeled containers made of compatible materials such as glass or high-density polyethylene (HDPE).[2] The label should include "Acetonitrile Waste," appropriate hazard warnings ("Toxic" and "Flammable"), and the date of accumulation.[2]

-

Flammable Storage Cabinets: Store containers in a designated flammable liquid storage cabinet.[3][4][5] These cabinets are designed to be fire-resistant and contain spills.[3]

-

Ventilation: Ensure the storage area is cool, dry, and well-ventilated to prevent the accumulation of flammable vapors.[2][4]

-

Ignition Sources: Keep containers away from all sources of ignition, including heat, sparks, open flames, and direct sunlight.[4][6][7][8]

-

Segregation of Incompatible Chemicals: Store acetonitrile-water mixtures separately from incompatible materials to prevent dangerous reactions.[1][4][7][9] A detailed chemical compatibility table is provided below.

Chemical Incompatibility

Storing acetonitrile with incompatible chemicals can lead to violent reactions, fires, or explosions. The following table summarizes key incompatibilities.

| Incompatible Chemical Class | Examples | Potential Hazard |

| Strong Oxidizing Agents | Nitric acid, perchlorates, peroxides | Fire and explosion hazard.[7][9] |

| Strong Acids | Sulfuric acid, hydrochloric acid | Vigorous reaction, potential for toxic gas release.[7] |

| Strong Bases | Sodium hydroxide, potassium hydroxide | Can cause hydrolysis and runaway reactions. |

| Reducing Agents | Sodium borohydride, lithium aluminum hydride | Potential for vigorous, exothermic reactions.[9] |

| Alkali Metals | Sodium, potassium, lithium | Fire and explosion hazard. |

| Chlorinated Solvents | Chloroform, dichloromethane | Can form toxic gases in a fire.[9] |

Note: This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) for specific incompatibility information.

Material Compatibility

The choice of container and equipment material is crucial to prevent degradation and contamination. The following table provides a general guideline for material compatibility with acetonitrile.

| Material Category | Compatible Materials | Incompatible Materials |

| Plastics | High-Density Polyethylene (HDPE), Polytetrafluoroethylene (PTFE), Polypropylene (PP) | Polystyrene, Polyvinyl Chloride (PVC), Low-Density Polyethylene (LDPE) may be attacked.[6] |

| Elastomers | Fluorosilicone (FVMQ) is recommended for seals and O-rings.[10] | Many rubbers may soften, swell, or become brittle upon prolonged exposure.[10] |

| Metals | Stainless Steel, Carbon Steel | May attack some plastics, rubbers, and coatings.[6] |

Disposal of Acetonitrile-Water Waste

Acetonitrile and its aqueous mixtures are classified as hazardous waste.[2][11] In the United States, they are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Acetonitrile is listed as a hazardous waste with the EPA waste code U003 (toxic and ignitable).[12][13][14]

Waste Segregation and Collection

Proper segregation of acetonitrile waste is the first and most critical step in its safe disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of acetonitrile-water waste.

On-Site Treatment and Disposal Protocols

For laboratories that generate significant quantities of acetonitrile-water waste, on-site treatment can be a cost-effective and environmentally responsible option. However, these procedures must be carried out by trained personnel with appropriate safety measures in place and in accordance with institutional and local regulations.

Alkaline Hydrolysis

Acetonitrile can be hydrolyzed under basic conditions to produce acetate and ammonia, which are less hazardous.[5]

Reaction: CH₃CN + NaOH + H₂O → CH₃COONa + NH₃

Safety Precautions:

-

Perform the entire procedure in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (e.g., nitrile).

-

The reaction is exothermic; have an ice bath ready to control the temperature.

-

Ammonia gas is evolved; ensure adequate ventilation.

Materials:

-

Acetonitrile-water waste (concentration should be known or estimated)

-

Sodium hydroxide (NaOH), solid or a concentrated solution

-

Large beaker or flask (at least twice the volume of the waste)

-

Stir plate and stir bar

-

pH paper or pH meter

-

Ice bath

Procedure:

-

Place the beaker/flask containing the acetonitrile-water waste on a stir plate within an ice bath.

-

Begin stirring the waste solution.

-

Slowly and cautiously add sodium hydroxide. A molar ratio of approximately 2.5 moles of NaOH to 1 mole of acetonitrile is recommended for concentrations below 10%.[4] For unknown concentrations, add NaOH portion-wise while monitoring the temperature.

-

Maintain the temperature of the reaction mixture below 40-50°C to control the exothermic reaction.

-

Continue stirring the mixture at room temperature. The hydrolysis may take several days to complete at room temperature.[5] Gentle heating (e.g., to 50°C) can accelerate the reaction, but requires careful temperature control.

-

Monitor the reaction for the cessation of ammonia evolution (can be tested with moist pH paper held above the solution).

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) before disposal as aqueous waste, in accordance with local regulations.

-

It is recommended to verify the absence of acetonitrile in the final solution using an appropriate analytical method (e.g., GC) before disposal.

Distillation for Solvent Recovery

Distillation can be used to separate and recover acetonitrile from aqueous waste streams, particularly from HPLC effluent.[5] This can significantly reduce both waste disposal costs and the need for purchasing new solvent. The primary challenge is the formation of an azeotrope between acetonitrile and water at approximately 84-85% acetonitrile by weight.

Safety Precautions:

-

Perform the distillation in a well-ventilated fume hood.

-

Use appropriate PPE, including safety glasses, lab coat, and gloves.

-

Ensure all glassware is free of cracks and stars.

-

Use a heating mantle with a stirrer and a temperature controller. Never heat a distillation flask to dryness.

-

Ensure a constant and gentle flow of cooling water through the condenser.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle and stir bar

-

Tubing for cooling water

Procedure:

-

Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

-

Fill the round-bottom flask no more than two-thirds full with the acetonitrile-water waste and add a stir bar.

-

Turn on the cooling water to the condenser.

-

Begin stirring and gently heat the mixture using the heating mantle.

-

Observe the temperature at the distillation head. The temperature will rise as the vapor reaches the thermometer.

-

The first fraction to distill will be the acetonitrile-water azeotrope, which has a boiling point of approximately 76-82°C.[3]

-

Collect the azeotropic mixture in the receiving flask. The temperature should remain relatively constant during the collection of this fraction.

-

Once the temperature begins to rise significantly above the boiling point of the azeotrope, it indicates that most of the acetonitrile has been distilled. At this point, you can stop the distillation.

-

The recovered azeotropic mixture can often be reused for applications where a small amount of water is tolerable. For higher purity, further drying or azeotropic breaking techniques (e.g., extractive distillation) would be necessary, which are typically beyond the scope of a standard laboratory setup.

-

Allow the apparatus to cool completely before disassembling. The remaining water in the distillation flask can be disposed of as aqueous waste, provided it is free of hazardous contaminants.

Bioremediation

Certain microorganisms are capable of degrading acetonitrile, using it as a source of carbon and nitrogen.[1] This method is environmentally friendly but requires specific microbial cultures and controlled conditions. Pseudomonas aeruginosa is one such bacterium that has been shown to effectively degrade nitriles.[11]

Safety Precautions:

-

Work with microbial cultures should be performed in a biological safety cabinet using aseptic techniques.

-

Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

-

Decontaminate all equipment and waste that comes into contact with the bacteria before disposal.

Materials:

-

Pseudomonas aeruginosa culture

-

Nutrient broth for bacterial growth

-

Bioreactor (e.g., a large flask with aeration)

-

Acetonitrile-water waste

-

Shaking incubator

-

Phosphate buffer

Procedure:

-

Culturing the Microorganism:

-

Inoculate a sterile nutrient broth with Pseudomonas aeruginosa.

-

Incubate the culture in a shaking incubator at an appropriate temperature (e.g., 30-37°C) until a sufficient cell density is reached.[11]

-

-

Immobilization of Bacterial Cells (Optional but Recommended):

-

Immobilizing the bacteria on a solid support (e.g., alginate beads, porous glass) can increase their stability and efficiency.[2] This also simplifies the separation of the biomass from the treated waste.

-

-

Bioremediation Process:

-

Transfer the cultured bacteria (or immobilized bacteria) to a bioreactor containing the acetonitrile-water waste. The waste may need to be diluted and buffered to an optimal pH (typically near neutral) for the bacteria.[1]

-

Ensure adequate aeration and agitation to support microbial activity.

-

Incubate the bioreactor at the optimal temperature for the bacteria.

-

Monitor the degradation of acetonitrile over time using an appropriate analytical method (e.g., GC, HPLC).

-

-

Post-Treatment:

-

Once the acetonitrile concentration is below the desired limit, separate the microbial biomass from the treated water (e.g., by centrifugation or filtration).

-

Decontaminate the biomass before disposal.

-

The treated aqueous solution can be disposed of in accordance with local regulations.

-

Quantitative Data on Treatment Methods

The following table summarizes the efficiency of various on-site treatment methods for acetonitrile-water mixtures based on available literature.

| Treatment Method | Acetonitrile Concentration | Conditions | Degradation Efficiency | Reference(s) |

| Alkaline Hydrolysis | < 10% | 2.5 molar ratio NaOH:Acetonitrile | Effective | [4] |

| Photolysis (Sunlight) | 20% | 27 hours of exposure | >99% | [4] |

| Photolysis (UV Lamp) | 20% | 30 hours of irradiation | 100% | [1][4] |

| Bioremediation (P. aeruginosa) | 20 mM (approx. 820 ppm) | Resting cells, 30°C, 8 hours | Complete hydrolysis | [11] |

Spill Management

In the event of an acetonitrile-water spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

-

Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

-

Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

-

Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. usalab.com [usalab.com]

- 5. Optimization of Pseudomonas aeruginosa isolated for bioremediation from Ha'il region of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification [chem.rochester.edu]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijcmas.com [ijcmas.com]

- 10. Harnessing Pseudomonas aeruginosa for Bioremediation: Comparative Study on the Removal of Indigo Carmine and Safranine-T Textile Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymeric Materials Used for Immobilisation of Bacteria for the Bioremediation of Contaminants in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Solvent Recovery in Pharmaceutical Research Practices - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 14. The Application of Immobilized Microorganism Technology in Wastewater Treatment | Atlantis Press [atlantis-press.com]

The Pivotal Role of Acetonitrile-Water Systems in Modern Solvent Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acetonitrile-water binary system stands as a cornerstone in modern analytical and preparative chemistry, particularly in the realm of solvent extraction. Its unique physicochemical properties, including its miscibility, moderate polarity, and the ability to induce phase separation, make it a versatile and highly effective medium for isolating a wide array of compounds from complex matrices. This technical guide provides an in-depth exploration of the principles, applications, and experimental protocols associated with acetonitrile-water based solvent extraction, offering valuable insights for professionals in research, and drug development.

Core Principles of Acetonitrile-Water Extraction

Acetonitrile (MeCN) is a polar aprotic solvent that is completely miscible with water in all proportions under standard conditions.[1][2] This miscibility, however, can be overcome to facilitate liquid-liquid extraction through several strategic approaches. The underlying principle of these techniques is to induce a phase separation, allowing for the partitioning of target analytes between an acetonitrile-rich organic phase and an aqueous phase.

The most common method to induce this phase separation is the "salting-out" effect.[3] By adding a salt, typically magnesium sulfate (MgSO₄) and/or sodium chloride (NaCl), the ionic strength of the aqueous phase is dramatically increased. This disrupts the hydrogen bonding network between water and acetonitrile, leading to a decrease in the mutual solubility and the formation of two distinct layers.[3] Target analytes, depending on their polarity, will then preferentially partition into the acetonitrile layer.

Other methods to induce phase separation include lowering the temperature or introducing a third solvent, such as chloroform or cyclohexane, which alters the equilibrium of the system.[1][4]

The acetonitrile-water system offers several advantages over traditional liquid-liquid extraction solvents:

-

High Extraction Efficiency: The intermediate polarity of acetonitrile allows for the effective extraction of a broad range of both polar and non-polar compounds.[5]

-

Cleaner Extracts: Compared to solvents like ethyl acetate or methanol, acetonitrile co-extracts fewer matrix components such as lipids, proteins, and sugars, which is particularly beneficial in complex biological and food samples.[5] This leads to reduced matrix effects in subsequent analytical stages.

-

Compatibility with Analytical Techniques: Acetonitrile is highly compatible with modern analytical instrumentation, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6] Its volatility allows for easy removal and concentration of the extract.[5]

Physicochemical Properties of Acetonitrile-Water Mixtures

The extraction efficiency and phase behavior of the acetonitrile-water system are dictated by its physicochemical properties, which vary with the composition of the mixture.

| Property | Acetonitrile (Pure) | Water (Pure) | Acetonitrile-Water Azeotrope (~84-85% MeCN w/w) |

| Boiling Point (°C) | 81.6 | 100 | ~76 |

| Density (g/mL at 25°C) | 0.786 | 0.997 | - |

| Viscosity (cP at 25°C) | 0.346 | 0.89 | Low viscosity compared to alcohol-water mixtures[7][8] |

| Polarity | Moderately Polar, Aprotic | Highly Polar, Protic | Varies with composition |

Table 1: Key Physicochemical Properties of Acetonitrile, Water, and their Azeotrope.[9][10]

The viscosity of acetonitrile-water mixtures is notably lower than that of other common organic solvent-water mixtures, such as those with alcohols.[7][8] This lower viscosity contributes to more efficient mass transfer during extraction.[7][8]

| Weight % Acetonitrile | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) |

| 10% | 0.9802 | 0.982 |

| 20% | 0.9588 | - |